N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate is then reacted with various reagents under controlled conditions to introduce the bromine, chlorine, and methoxy groups. The final step involves the formation of the amine group and its subsequent reaction with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenoxypropyl derivatives.
Scientific Research Applications
N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxypropyl derivatives with different substituents such as fluorine, iodine, or different alkyl groups. Examples include:
- N-[3-(2-fluoro-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine
- N-[3-(2-iodo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine
Uniqueness
The uniqueness of N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrClNO2.C2H2O4/c1-11-9-12(15)14(13(16)10-11)19-8-4-6-17-5-3-7-18-2;3-1(4)2(5)6/h9-10,17H,3-8H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXITQPSYJMTTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCNCCCOC)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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